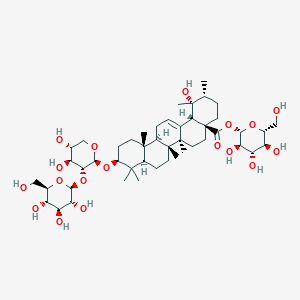
(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide involves complex chemical reactions, with specific conditions tailored to ensure the formation of the desired product. For example, a related compound was synthesized through a series of steps starting from 4-fluorobenzaldehyde, highlighting the intricate nature of synthesizing such molecules and the importance of precise reaction conditions (Guillon, Stiebing, & Robba, 2000).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's behavior and potential interactions. X-ray crystallography is often used to determine the structure, as seen in studies of similar compounds, which reveal detailed information about the crystal system, space group, and hydrogen bonding within the structure (Lv Zhi, 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound can be influenced by its functional groups, such as the fluorobenzyl and methoxyphenyl groups. These groups may participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which can affect the compound's reactivity and stability. Research on related compounds demonstrates the complexity of their chemical behavior and the potential for developing new reactions (Crich, Li, & Shirai, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular configuration. These properties are essential for practical applications, including material science and drug formulation. Studies on similar compounds provide insights into how molecular modifications can alter physical properties (Banu et al., 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemicals, are determined by the compound's molecular structure. The presence of electronegative atoms, like fluorine, and electron-donating groups, like methoxy, can significantly impact these properties. Understanding these properties is vital for predicting the compound's behavior in chemical reactions and its potential applications in various fields (Rodrigues et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compounds with similar structural motifs to "(Z)-N-(4-fluorobenzyl)-3-(2-methoxyphenyl)-2-phenyl-2-propenamide" have been synthesized and analyzed to understand their crystal structure and potential applications. For example, the synthesis and crystal structure of related compounds have been detailed, highlighting methodologies that could be applicable to the synthesis and analysis of our compound of interest. Such studies provide a foundation for understanding the chemical and physical properties of these compounds, which is crucial for their application in scientific research (Lv Zhi, 2009).
Photodynamic Therapy and Cancer Treatment
- Research has been conducted on zinc phthalocyanine derivatives, which like our compound, feature complex aromatic structures. These studies focus on their potential in photodynamic therapy (PDT) for cancer treatment due to their high singlet oxygen quantum yield. This indicates that compounds with similar structural features might also have applications in developing PDT agents, which are crucial for targeting and treating cancer cells (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Mechanofluorochromic Properties
- The study of 3-aryl-2-cyano acrylamide derivatives has shown different optical properties due to distinct stacking modes, indicating potential applications in materials science, especially in creating smart materials that change color under mechanical stress. This research could imply that structurally similar compounds, including "this compound," might exhibit interesting mechanofluorochromic properties useful in developing new materials with novel properties (Qing‐bao Song et al., 2015).
Antimicrobial Activity
- Derivatives of propionamide, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities. The significant antimicrobial activity observed in these studies suggests that similar compounds could potentially be explored for developing new antimicrobial agents. This is particularly relevant in the search for novel treatments against resistant microbial strains (M. Helal et al., 2013).
Polymerization Catalysts
- Aminophenolate zinc complexes, related in chemical functionality to our compound, have been explored as catalysts for the ring-opening polymerization of lactides. This suggests potential applications of similar compounds in catalyzing polymerization reactions, which is a critical area in polymer science and engineering (Wei-Yi Lu et al., 2019).
Propriétés
IUPAC Name |
(Z)-N-[(4-fluorophenyl)methyl]-3-(2-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO2/c1-27-22-10-6-5-9-19(22)15-21(18-7-3-2-4-8-18)23(26)25-16-17-11-13-20(24)14-12-17/h2-15H,16H2,1H3,(H,25,26)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVGIBLLRPCCE-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C2=CC=CC=C2)\C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

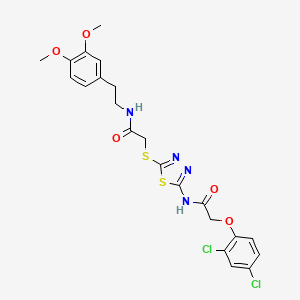
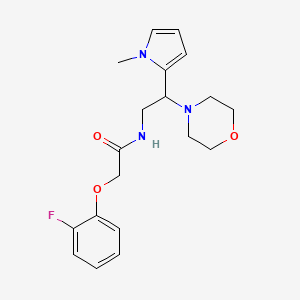
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
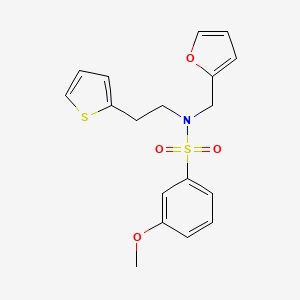

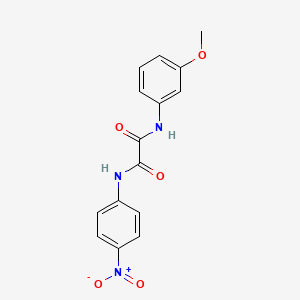
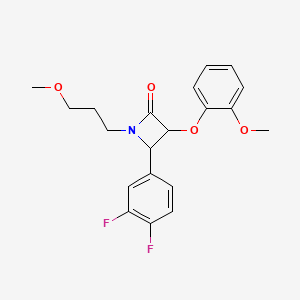
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)


![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)
